2-(4-Nitrophenyl)propan-2-ol
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Overview
Description
2-(4-Nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H11NO3 It is characterized by a nitrophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 2-(4-nitrophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitro compound using palladium on carbon (Pd/C) as a catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-(4-aminophenyl)propan-2-ol. This reaction typically uses hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form 2-(4-nitrophenyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)propan-2-ol.
Oxidation: 2-(4-Nitrophenyl)propan-2-one.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)propan-2-ol involves its ability to participate in redox reactions and nucleophilic substitutions. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The hydroxyl group can also be involved in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
2-(4-Aminophenyl)propan-2-ol: This compound is similar in structure but has an amino group instead of a nitro group.
2-(4-Nitrophenyl)ethanol: This compound has a similar nitrophenyl group but a different carbon backbone.
4-Nitrophenol: This compound has a nitrophenyl group but lacks the propanol backbone.
Uniqueness: 2-(4-Nitrophenyl)propan-2-ol is unique due to the presence of both a nitro group and a hydroxyl group on a propanol backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERWYLBCDENFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22357-57-9 |
Source
|
Record name | 2-(4-nitrophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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